Elenbecestat

Übersicht

Beschreibung

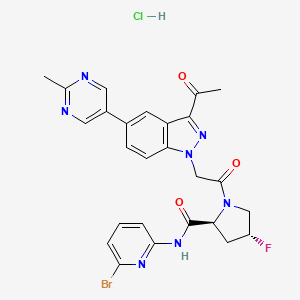

Elenbecestat is a small-molecule inhibitor of BACE, also known as the β-secretase enzyme . It was developed with the rationale of interfering with the amyloid cascade upstream of Aβ peptide generation . BACE inhibition is sometimes envisioned as long-term maintenance therapy to limit Aβ production after an initial round of immunotherapy to remove existing amyloid deposits .

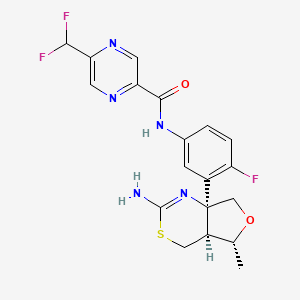

Molecular Structure Analysis

Elenbecestat has been analyzed using a structure-based drug design and scaffold morphing approach . It is reported to bind BACE 1 with 3.53-fold higher affinity than BACE 2 .

Chemical Reactions Analysis

Elenbecestat is a BACE1 inhibitor, and it works by preventing the BACE1 enzyme from cutting up APP . This results in a reduction of beta-amyloid levels in the brain, the cerebrospinal fluid that envelops the brain and spinal cord, and the blood .

Physical And Chemical Properties Analysis

Elenbecestat has a molecular weight of 437.44 . It is a small molecule, which allows it to penetrate the central nervous system effectively .

Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Therapy

Elenbecestat is primarily being investigated as a therapeutic agent for Alzheimer’s disease (AD) . It functions as a BACE-1 inhibitor, targeting the beta-secretase enzyme involved in the production of beta-amyloid plaques, which are characteristic of AD . Clinical trials have shown that Elenbecestat can reduce amyloid beta levels in cerebrospinal fluid (CSF), potentially slowing the progression of the disease .

Cognitive Impairment Studies

In clinical settings, Elenbecestat has been evaluated for its safety and efficacy in patients with mild to moderate cognitive impairment due to AD. An 18-month phase 2 clinical study indicated that the drug was generally safe and well-tolerated, making it a viable candidate for long-term studies in cognitive impairment associated with AD .

In Silico Drug Design

Elenbecestat analogues have been used in structure-based drug design and scaffold morphing approaches to develop new therapeutic profiles. In silico studies, including molecular docking and pharmacokinetics methodologies, have been applied to these analogues to predict their interactions with the BACE-1 enzyme and assess their drug-likeliness properties .

Biomarker Development

Research has also focused on the potential of Elenbecestat to serve as a biomarker for brain amyloid pathology. Its ability to reduce Aβ protein levels in the brain, CSF, and plasma could be utilized in diagnostic procedures to identify early stages of AD .

Neurodegenerative Disease Modelling

Elenbecestat is used in preclinical studies to model neurodegenerative diseases. By inhibiting the production of amyloid beta, researchers can observe the effects of reduced plaque formation on neurodegeneration, which helps in understanding the pathophysiology of AD and related conditions .

Pharmacokinetic and Pharmacodynamic Analysis

The drug’s pharmacokinetic and pharmacodynamic properties are being extensively studied. These analyses are crucial for determining the appropriate dosing regimens and understanding the drug’s metabolism, distribution, and excretion, as well as its mechanism of action within the body .

Safety and Hazards

Elenbecestat demonstrated acceptable safety and tolerability profile through 18 months of study drug administration . The six most common adverse events observed were contact dermatitis, upper respiratory infection, headache, diarrhea, fall, and dermatitis . No serious adverse reactions suggestive of hepatic toxicity were observed in this study .

Wirkmechanismus

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

The action of elenbecestat can be influenced by various factors. For instance, one study compared the safety and pharmacology of elenbecestat in Japanese and Caucasian people . Another trial evaluated interactions with drugs commonly prescribed to the elderly . These studies suggest that factors such as ethnicity, age, and concomitant medication use can influence the action, efficacy, and stability of elenbecestat.

Eigenschaften

IUPAC Name |

N-[3-[(4aS,5R,7aS)-2-amino-5-methyl-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-(difluoromethyl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N5O2S/c1-9-12-7-30-18(23)27-19(12,8-29-9)11-4-10(2-3-13(11)20)26-17(28)15-6-24-14(5-25-15)16(21)22/h2-6,9,12,16H,7-8H2,1H3,(H2,23,27)(H,26,28)/t9-,12-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACUJFVOHGRMTR-DPXNYUHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CSC(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(N=C4)C(F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2CSC(=N[C@]2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(N=C4)C(F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Elenbecestat | |

CAS RN |

1388651-30-6 | |

| Record name | Elenbecestat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1388651306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elenbecestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15391 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ELENBECESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXJ96XL94H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1S)-1-cyclohexyl-2-{[3-(morpholin-4-yl)propanoyl]amino}ethyl]-N~2~-propanoyl-3-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-L-alaninamide](/img/structure/B1192631.png)